molecular formula C16H22N2O2 B11774149 N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine

Cat. No.: B11774149
M. Wt: 274.36 g/mol
InChI Key: MSWJGXFFWSIMCI-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-(1H-pyrrol-2-yl)ethanamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine has been studied for various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine
  • N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-methylenedioxyphenyl)ethanamine

Uniqueness

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group, which may confer distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C16H22N2O2/c1-12(14-5-4-9-18-14)17-10-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,9,11-12,17-18H,8,10H2,1-3H3

InChI Key

MSWJGXFFWSIMCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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